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Abstract
7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT or 7,N,N-TMT) is a lesser-known psychedelic

compound belonging to the tryptamine class. First synthesized and studied in the late 1970s

and early 1980s, it has been characterized as a potent agonist of the 5-HT2A receptor, a key

target for many hallucinogenic substances. This document provides a comprehensive overview

of the discovery and synthesis of 7-Methyl-DMT, including detailed experimental protocols,

quantitative pharmacological data, and a visualization of its primary signaling pathway. This

information is intended to serve as a valuable resource for researchers in the fields of

pharmacology, medicinal chemistry, and drug development who are interested in the structure-

activity relationships of psychedelic compounds.

Discovery and Early Research
The discovery and initial pharmacological investigation of 7-Methyl-DMT can be attributed to

the work of Richard A. Glennon and his colleagues. In a 1980 publication in the Journal of

Medicinal Chemistry, they described the synthesis and evaluation of several 7-substituted N,N-

dimethyltryptamine analogs, including 7-Methyl-DMT.[1] This research was part of a broader

exploration into the structure-activity relationships of tryptamines at serotonin receptors.

Their studies revealed that 7-Methyl-DMT is a potent serotonin receptor agonist.[1] In

behavioral studies with rats, 7-Methyl-DMT was found to produce effects similar to the known
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hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggesting a similar

mechanism of action and potential psychedelic properties.[1]

Pharmacological Data
The primary molecular target of 7-Methyl-DMT is the serotonin 2A (5-HT2A) receptor, where it

acts as an agonist. The affinity of a compound for its receptor is a critical parameter in

pharmacology and is often expressed as a pA2 or Ki value. While a specific Ki value for 7-

Methyl-DMT at the 5-HT2A receptor is not readily available in the public domain, the original

research by Glennon et al. provided pA2 values, which are a measure of antagonist potency

but can be indicative of agonist affinity in comparative studies. For comparison, the binding

affinities (Ki) of the parent compound, N,N-dimethyltryptamine (DMT), at various serotonin

receptors are well-documented.

Compound Receptor Parameter Value Reference

7-Methyl-DMT
Serotonin (Rat

Fundus)
pA2 Higher than DMT [1]

DMT 5-HT2A Ki 127–1200 nM [2]

DMT 5-HT1A Ki 183 nM [2]

DMT 5-HT2C Ki 360–2630 nM [2]

Synthesis of 7-Methyl-DMT
The first synthesis of 7-Methyl-DMT, as reported by Glennon et al. in 1980, likely followed the

well-established Speeter-Anthony tryptamine synthesis. This versatile method involves the

reaction of an indole with oxalyl chloride, followed by amidation with a secondary amine and

subsequent reduction. Modern approaches, such as continuous flow synthesis, have also been

developed for the efficient production of DMT analogs.

Reconstructed First Synthesis Protocol (Based on the
Speeter-Anthony Method)
This protocol is a reconstruction of the likely method used for the first synthesis of 7-Methyl-

DMT, based on the widely used Speeter-Anthony tryptamine synthesis.
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Step 1: Synthesis of 7-Methyl-3-indoleglyoxylyl Chloride

Reactants: 7-Methylindole, Oxalyl Chloride, Anhydrous Diethyl Ether.

Procedure:

A solution of 7-methylindole in anhydrous diethyl ether is cooled in an ice bath.

A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with stirring.

The reaction mixture is stirred at room temperature for a specified period, during which a

precipitate of 7-methyl-3-indoleglyoxylyl chloride forms.

The solid product is collected by filtration, washed with cold diethyl ether, and dried under

vacuum.

Step 2: Synthesis of N,N-Dimethyl-7-methyl-3-indoleglyoxylamide

Reactants: 7-Methyl-3-indoleglyoxylyl Chloride, Dimethylamine, Anhydrous Benzene.

Procedure:

The 7-methyl-3-indoleglyoxylyl chloride is suspended in anhydrous benzene and cooled in

an ice bath.

An excess of a solution of dimethylamine in benzene is added dropwise with vigorous

stirring.

The reaction mixture is stirred at room temperature for several hours.

The mixture is filtered to remove dimethylamine hydrochloride, and the filtrate is

concentrated under reduced pressure to yield the crude N,N-dimethyl-7-methyl-3-

indoleglyoxylamide.

The product can be purified by recrystallization.

Step 3: Reduction to 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT)
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Reactants: N,N-Dimethyl-7-methyl-3-indoleglyoxylamide, Lithium Aluminum Hydride

(LiAlH4), Anhydrous Tetrahydrofuran (THF).

Procedure:

A solution of N,N-dimethyl-7-methyl-3-indoleglyoxylamide in anhydrous THF is added

dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an

inert atmosphere (e.g., nitrogen or argon).

The reaction mixture is refluxed for several hours.

After cooling, the excess LiAlH4 is cautiously quenched by the sequential addition of water

and a sodium hydroxide solution.

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent

(e.g., anhydrous sodium sulfate).

The solvent is removed under reduced pressure to yield crude 7-Methyl-DMT.

The final product can be purified by vacuum distillation or by conversion to a salt (e.g.,

fumarate or hydrochloride) followed by recrystallization.

Modern Synthesis Approach: Continuous Flow
Synthesis
Recent advancements have led to the development of continuous flow methods for the

synthesis of DMT and its analogs.[3] This approach offers advantages in terms of safety,

scalability, and product purity. A plausible continuous flow synthesis of 7-Methyl-DMT would

involve a Fischer indole synthesis.

Experimental Workflow for Continuous Flow Synthesis
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Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.
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Signaling Pathway
7-Methyl-DMT exerts its effects primarily through the activation of the 5-HT2A receptor, a G-

protein coupled receptor (GPCR). The binding of 7-Methyl-DMT to the 5-HT2A receptor initiates

a downstream signaling cascade that is believed to be responsible for its psychoactive

properties.
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Caption: 5-HT2A receptor signaling cascade activated by 7-Methyl-DMT.

Conclusion
7-Methyl-DMT is a fascinating tryptamine derivative with a history rooted in the systematic

exploration of psychedelic structure-activity relationships. While not as widely known as its

parent compound, DMT, its potent agonism at the 5-HT2A receptor makes it a compound of

significant interest for psychedelic research. The synthetic routes outlined in this guide, from

the classic Speeter-Anthony method to modern continuous flow techniques, provide a

foundation for its preparation for further pharmacological and neuroscientific investigation. A

deeper understanding of the subtle differences in the pharmacology and effects of 7-Methyl-

DMT compared to other tryptamines could provide valuable insights into the complex

mechanisms underlying psychedelic experiences and may inform the development of novel

therapeutics for a range of neuropsychiatric conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13768765?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13768765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13768765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

